molecular formula C9H7NO6S B14517193 1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid CAS No. 63016-84-2

1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid

Katalognummer: B14517193
CAS-Nummer: 63016-84-2
Molekulargewicht: 257.22 g/mol
InChI-Schlüssel: KXVWDZYPEFGNRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid is a heterocyclic compound that features a benzoxazine ring fused with a sulfonic acid group

Vorbereitungsmethoden

The synthesis of 1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid typically involves the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an o-aminophenol derivative and a carbonyl compound.

    Introduction of the Sulfonic Acid Group: The sulfonic acid group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions.

    Methylation: The methyl group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

    Materials Science: It is used in the development of advanced materials such as polymers and resins with enhanced properties.

    Industrial Chemistry: The compound is utilized in various industrial processes, including catalysis and the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-5-sulfonic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which differentiate it from other related compounds.

Eigenschaften

CAS-Nummer

63016-84-2

Molekularformel

C9H7NO6S

Molekulargewicht

257.22 g/mol

IUPAC-Name

1-methyl-2,4-dioxo-3,1-benzoxazine-5-sulfonic acid

InChI

InChI=1S/C9H7NO6S/c1-10-5-3-2-4-6(17(13,14)15)7(5)8(11)16-9(10)12/h2-4H,1H3,(H,13,14,15)

InChI-Schlüssel

KXVWDZYPEFGNRI-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C(=CC=C2)S(=O)(=O)O)C(=O)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.